molecular formula C17H13ClF3N5O B3930710 1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide

Cat. No.: B3930710
M. Wt: 395.8 g/mol
InChI Key: SCVMIWVGCCDAFF-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method ensures the formation of the triazole ring, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s trifluoromethyl and chlorophenyl groups enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trifluoromethyl and chlorophenyl groups enhance its stability and binding properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O/c18-12-6-2-1-5-11(12)9-26-10-14(24-25-26)16(27)23-15(17(19,20)21)13-7-3-4-8-22-13/h1-8,10,15H,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVMIWVGCCDAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)NC(C3=CC=CC=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide
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1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide
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1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide
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1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide
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1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide
Reactant of Route 6
1-[(2-chlorophenyl)methyl]-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)triazole-4-carboxamide

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